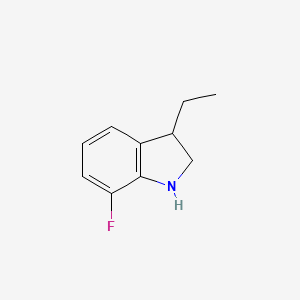

3-Ethyl-7-fluoro-2,3-dihydro-1H-indole

Description

3-Ethyl-7-fluoro-2,3-dihydro-1H-indole is a fluorinated indole derivative characterized by a partially saturated six-membered ring (2,3-dihydroindole core) with an ethyl substituent at position 3 and a fluorine atom at position 5. The dihydroindole scaffold reduces aromaticity at the 2,3-position, conferring unique conformational flexibility compared to fully aromatic indoles. The ethyl group enhances lipophilicity, while the fluorine atom modulates electronic properties via its electronegativity.

Properties

Molecular Formula |

C10H12FN |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

3-ethyl-7-fluoro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H12FN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-5,7,12H,2,6H2,1H3 |

InChI Key |

FPAJNHSTHYTOFB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNC2=C1C=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-7-fluoro-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 3-ethyl-7-fluoroaniline, the compound can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-7-fluoro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products Formed:

Oxidation: Formation of oxides or quinones.

Reduction: Formation of more saturated indole derivatives.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3-Ethyl-7-fluoro-2,3-dihydro-1H-indole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-7-fluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison

- Fluorine vs. Chlorine: The 7-fluoro substituent in the target compound has higher electronegativity but lower steric demand than the 7-chloro group in .

- Ethyl vs. Triazol-1-yl-ethyl : The ethyl group in the target compound enhances lipophilicity, whereas the triazol-1-yl-ethyl group in 5b introduces polarity and hydrogen-bonding capacity, likely altering bioavailability and metabolic stability.

Spectroscopic Properties

Table 2: NMR Chemical Shift Comparison (13C, δ in ppm)

*Inferred from analogous dihydroindoles in –3 and 6. The ethyl group at C-3 likely causes upfield shifts (~47–53 ppm for CH2) compared to unsaturated indoles (e.g., 102 ppm in ). The C-7 fluoro substituent would deshield adjacent carbons, consistent with shifts near 109–110 ppm in fluorinated indoles.

Biological Activity

3-Ethyl-7-fluoro-2,3-dihydro-1H-indole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, synthesis, mechanisms of action, and relevant research findings.

Molecular Formula : C10H12FN

Molecular Weight : 165.21 g/mol

IUPAC Name : this compound

Canonical SMILES : CCC1CNC2=C1C=CC=C2F

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antiviral Activity : Studies have shown that this compound can inhibit viral replication through interaction with viral proteins or host cell receptors. Its structural features may enhance binding affinity to specific targets involved in viral life cycles.

- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation by modulating signaling pathways associated with cancer progression.

- Antimicrobial Effects : Preliminary data suggest that this compound possesses antimicrobial properties against certain bacterial strains, potentially making it a candidate for developing new antibiotics.

The mechanism by which this compound exerts its biological effects involves:

- Receptor Binding : The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit enzymes involved in metabolic pathways critical for disease progression.

- Signal Transduction Pathways : It influences key signaling pathways that regulate cell survival and apoptosis, which is particularly relevant in cancer therapy .

Synthesis and Research Applications

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. One common synthetic route is through Fischer indole synthesis using 3-ethyl-7-fluoroaniline as a starting material.

Table of Synthesis Methods

| Method | Description |

|---|---|

| Fischer Indole Synthesis | Reaction of phenylhydrazine with ketones/aldehydes under acidic conditions. |

| Continuous Flow Processes | Industrial methods to enhance yield and purity. |

| Catalytic Reactions | Use of catalysts to improve reaction efficiency. |

Case Studies

- Antiviral Study : A study demonstrated that this compound effectively inhibited the replication of influenza virus in vitro, suggesting potential use as an antiviral agent.

- Cancer Research : In a series of experiments on human cancer cell lines (e.g., breast and colon cancer), the compound showed significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Testing : Recent tests revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, supporting its development as a novel antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.